2-Bromo-4-ethoxypyridine
Overview
Description
2-Bromo-4-ethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
Behavior with Hydrochloric Acid : When 2-Bromo-4-ethoxypyridine and related bromo-derivatives are heated with aqueous hydrochloric acid, various chloro-derivatives and dihydroxypyridines are formed. This indicates their potential utility in producing specific pyridine derivatives (Hertog & Bruyn, 2010).
Aminations of Bromo-derivatives : Amination reactions of this compound and related compounds can yield different amino-pyridines. Such reactions often involve intermediates like pyridynes, revealing insights into the mechanisms of pyridine modifications (Pieterse & Hertog, 2010).
Synthesis of 2-Amino-5-ethoxypyridine : The synthesis of this compound from this compound involves various side reactions, highlighting the complexity and potential challenges in synthetic pyridine chemistry (Hertog et al., 2010).
Reactivity with Lithium Piperidide : This reaction can lead to the replacement of substituents in the pyridine ring, indicating a potential pathway for the synthesis of piperidinopyridines (Plas, Hijwegen, & Hertog, 2010).
Structural and Mechanistic Studies
Reactivity of Bromine Atoms : The preparation of acetylamino-ethoxypyridine from bromopyridine derivatives sheds light on the reactivity of bromine in these compounds (Hertog, Falter, & Linde, 1948).
Tautomerism and Bromination Studies : Examining the bromination of ethoxypyridines helps understand the structural and electronic influences on pyridine chemistry (Kolder & Hertog, 2010).
Solvent Influence on Reactivity : Studying the impact of solvents on the reactivity of this compound and its derivatives provides insights into solvent effects in synthetic chemistry (Hertog & Jouwersma, 1953).
Crystal Structure Analysis : The structure of 2-Bromo-4-hydroxypyridine offers insights into hydrogen and halogen bonding, which is crucial for understanding molecular interactions (Monroe & Turnbull, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRTLFFJPCFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864748 | |
Record name | 2-Bromo-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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